molecular formula C10H20N2O2 B1477469 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide CAS No. 2097946-74-0

2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Cat. No.: B1477469
CAS No.: 2097946-74-0
M. Wt: 200.28 g/mol
InChI Key: RSUIFUHAISSIKW-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction context . Additionally, this compound can form complexes with proteins, altering their conformation and stability, which can impact various cellular processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compoundFor example, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . These pathways are crucial for regulating cell growth, differentiation, and survival. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . This compound also impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific enzymes and proteins, resulting in either inhibition or activation of their activity . For instance, this compound can bind to the active site of enzymes, blocking substrate access and thereby inhibiting enzyme activity. Alternatively, it can bind to allosteric sites, inducing conformational changes that enhance enzyme activity . Additionally, this compound can interact with DNA and RNA, affecting gene expression by modulating the activity of transcription factors and other regulatory proteins . These interactions can lead to changes in the expression levels of specific genes, ultimately influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and metabolism . These temporal effects are important to consider when designing experiments and interpreting results involving this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on physiological processes, while higher doses can lead to significant biological effects . For example, low doses of this compound may only slightly modulate enzyme activity or gene expression, whereas higher doses can result in pronounced changes in cellular metabolism, signaling pathways, and overall cellular function . Additionally, high doses of this compound may induce toxic or adverse effects, such as cellular stress, apoptosis, or necrosis . These dosage-dependent effects are critical for determining the appropriate concentration of the compound for experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by aminotransferases, dehydrogenases, and other enzymes involved in amino acid and carbohydrate metabolism . These metabolic reactions often result in the formation of intermediate metabolites, which can further participate in other biochemical processes . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes, thereby altering the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as amino acid transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its interactions with targeting proteins and signaling sequences . For example, this compound may contain specific amino acid sequences that facilitate its transport into the nucleus, where it can interact with DNA and regulatory proteins . Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the localization and activity of this compound within the cell .

Properties

IUPAC Name

2-amino-N-ethyl-N-(oxan-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUIFUHAISSIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.